molecular formula C26H28N4O2 B2770590 1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900884-10-8

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2770590
M. Wt: 428.536
InChI Key: KASOELIDGBBCCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one core, which is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Antifolate Activity and Antitumor Agents

Compounds with structural features similar to the query compound have been investigated for their potential as antitumor agents and inhibitors of dihydrofolate reductase (DHFR). The classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its nonclassical analogues were synthesized and evaluated for their ability to inhibit human DHFR and their antitumor activity. Some nonclassical analogues showed potent and selective inhibition of DHFR from pathogens causing opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).

Cholinesterase and Aβ-Aggregation Inhibitors

Research on 2,4-disubstituted pyrimidine derivatives revealed dual activity as cholinesterase inhibitors and amyloid-β (Aβ)-aggregation inhibitors. These compounds, with varying substituents, were evaluated for their potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their ability to inhibit AChE-induced Aβ aggregation. This highlights the potential application of such compounds in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors

Certain compounds have been developed as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 enzyme, a target for the treatment of type-2 diabetes. These compounds were prepared labeled with carbon-13 and carbon-14 to enable drug metabolism, pharmacokinetics, and bioanalytical studies, demonstrating their application in the development of diabetes treatments (Latli et al., 2017).

Supramolecular Synthons in Crystal Engineering

The study of ionic complexes of 4,4′-bipyridine and 1,2-bis(2-pyridyl)ethylene with 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone introduced a new type of supramolecular synthon in crystal engineering. These complexes exhibit molecular chains and zigzag tapes in their crystal structures, underscoring the importance of such compounds in the design of novel materials (Zaman et al., 1999).

properties

IUPAC Name

6-benzyl-5-(2-ethylpiperidine-1-carbonyl)-12-methyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O2/c1-3-20-11-7-8-14-28(20)26(32)22-15-21-24(29(22)17-19-9-5-4-6-10-19)27-23-13-12-18(2)16-30(23)25(21)31/h4-6,9-10,12-13,15-16,20H,3,7-8,11,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASOELIDGBBCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC(=CN5C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-7-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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